(4R)-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Description
(4R)-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 130930-27-7) is a chiral pyrrolidine derivative with a molecular formula of C₁₅H₁₉NO₅ and a molecular weight of 293.32 g/mol . The compound features two stereocenters at the 2R and 4R positions, making it a critical intermediate in asymmetric synthesis, particularly for pharmaceuticals targeting enantioselective biological activity. The hydroxyl group at the 4R position contributes to hydrogen-bonding interactions, while the benzyl and ethyl ester groups at positions 1 and 2, respectively, influence lipophilicity and stability. This compound is commonly used in peptidomimetics and protease inhibitor development due to its rigid pyrrolidine scaffold .
Properties
IUPAC Name |
1-O-benzyl 2-O-ethyl (4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-2-20-14(18)13-8-12(17)9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,12-13,17H,2,8-10H2,1H3/t12-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPRPINUVNZMRY-PZORYLMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4R)-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structural features, including a hydroxyl group and two carboxylate functionalities, suggest potential biological activities that merit detailed investigation. This article synthesizes available research findings, including mechanisms of action, biological effects, and comparative analyses with related compounds.
- Molecular Formula : C15H19NO5
- Molecular Weight : 293.315 g/mol
- CAS Number : 103667-57-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's pyrrolidine ring allows it to engage with enzymes and receptors in the central nervous system (CNS), potentially modulating neurotransmitter activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism.
- Receptor Modulation : It has been suggested that this compound could interact with nicotinic acetylcholine receptors (nAChRs), influencing synaptic transmission and neuronal excitability.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant biological activity in vitro. The following table summarizes key findings:
Case Studies
Comparative Analysis
The biological activity of this compound can be compared to other pyrrolidine derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate | Pyrrolidine derivative | Stronger receptor affinity |
| Pyrrolidine-2-one | Simple pyrrolidine | Lower biological activity |
| Pyrrolidine-2,5-diones | Dicarbonyl derivative | Enhanced reactivity but less selectivity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (4R)-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate can be better understood through comparison with analogous pyrrolidine derivatives. Key differences include substituent groups, stereochemistry, and physicochemical properties, which impact reactivity, solubility, and biological activity.
Substituent Variations
Stereochemical and Functional Group Effects
- Hydroxyl vs.
- Ester Group Variations : Ethyl esters (target compound) offer moderate hydrolysis rates compared to methyl (faster hydrolysis) or tert-butyl (slower hydrolysis) esters .
- Amino vs. Hydroxyl Groups: In (2R,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride , the 4R-NH₂ group introduces basicity, enabling salt formation and altered solubility profiles.
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins from trans-4-hydroxy-L-proline or its esters, which provide the pyrrolidine ring with the necessary stereochemistry at C-4. The key steps involve:
- Protection of amino and carboxyl groups to control reactivity.
- Introduction of benzyl and ethyl ester groups at the nitrogen and carboxyl positions, respectively.
- Stereoselective hydroxylation or retention of the 4R-hydroxy configuration.
- Purification and characterization by chromatographic and spectroscopic methods.
Protection and Esterification
A common approach involves protecting the amino group with a benzyl carbamate (Cbz) group , introduced via reaction with benzyl chloroformate under mild basic conditions. This step ensures selective functionalization and prevents side reactions.
- Dissolve the amino alcohol precursor in tetrahydrofuran (THF).
- Add potassium carbonate as a base in aqueous solution.
- Cool the mixture to 0°C and add benzyl chloroformate dropwise.
- Stir overnight at room temperature.
- Extract with ethyl acetate, wash, dry, and concentrate.
- Purify by flash chromatography to obtain the Cbz-protected intermediate.
This method achieves high yields and preserves stereochemistry.
Introduction of the Ethyl Ester Group
The 2-ethyl ester on the pyrrolidine ring is introduced by esterification of the carboxylic acid group. This can be done via:
- Direct esterification using ethanol and acid catalysis.
- Transesterification of methyl esters to ethyl esters.
- Alternatively, starting from ethyl glyoxylate derivatives in chemoenzymatic syntheses.
Chemoenzymatic Synthesis
A notable preparation method employs chemoenzymatic synthesis involving enzymatic catalysis for stereoselective formation of the pyrrolidine ring with the desired stereochemistry.
- The precursor 4-hydroxy-2-oxoacid is enzymatically converted using specific enzymes (e.g., hydroxypyruvate aldolase variants).
- This method allows high diastereomeric excess and enantiomeric purity.
- The reaction conditions typically involve aqueous phosphate buffers at neutral pH and moderate temperatures (around 30°C).
- The enzymatic reaction is monitored by spectrophotometry and chromatographic techniques such as HPLC on chiral stationary phases.
Purification and Characterization
Purification is generally achieved by:
- Flash column chromatography using silica gel with solvents such as hexane/ethyl acetate mixtures.
- Reverse-phase HPLC for enantiomeric excess determination.
- Characterization by NMR spectroscopy (1H, 13C), mass spectrometry, and chiral HPLC.
Summary of Key Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting from trans-4-hydroxy-L-proline | Commercially available or synthesized precursor | Chiral pyrrolidine scaffold |
| 2 | Amino group protection (Cbz protection) | Benzyl chloroformate, K2CO3, THF, 0°C to RT | Cbz-protected amino alcohol intermediate |
| 3 | Esterification to introduce ethyl ester | Ethanol, acid catalysis or transesterification | 2-ethyl ester derivative |
| 4 | Chemoenzymatic ring formation (optional) | Enzymes in phosphate buffer, 30°C | High stereoselectivity, diastereomeric excess |
| 5 | Purification | Flash chromatography, HPLC | Pure (4R)-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate |
| 6 | Characterization | NMR, MS, chiral HPLC | Structural and stereochemical confirmation |
Research Findings and Notes
- The chemoenzymatic approach provides excellent stereochemical control and is suitable for scale-up synthesis with minimal racemization.
- Protection strategies such as Cbz are preferred for their stability and ease of removal in subsequent synthetic steps.
- The compound's solubility and stability require careful handling; stock solutions are typically prepared in DMSO or ethanol and stored at -20°C or -80°C to maintain integrity.
- The synthetic route avoids harsh conditions to preserve the sensitive hydroxyl group at the 4R position.
Q & A
Q. How can researchers optimize the synthesis of (4R)-1-Benzyl 2-ethyl 4-hydroxypyrrolidine-1,2-dicarboxylate to achieve high enantiomeric purity?
Methodological Answer:
- Utilize chiral auxiliaries or enantioselective catalysis during key steps, such as the alkylation of pyrrolidine precursors. For example, lithium bis(trimethylsilyl)amide (LHMDS) in THF at low temperatures (-78°C) can selectively control stereochemistry during allylation or fluoropropyl derivatization .
- Monitor reaction progress via TLC or HPLC with chiral columns to assess enantiomeric excess. Purify intermediates using flash chromatography (silica gel, gradient elution) to remove diastereomers .
Q. What spectroscopic and crystallographic methods are most effective for confirming the stereochemical configuration of this compound?
Methodological Answer:
- NMR Spectroscopy : Employ 2D techniques (e.g., NOESY) to detect spatial correlations between the 4R-hydroxyl group and adjacent protons. Compare chemical shifts with known stereoisomers (e.g., 4S analogs) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. The 4R configuration can be validated by analyzing torsion angles and bond lengths in the crystal lattice, as demonstrated in related hydroxyproline derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) identifies fragmentation patterns unique to the 4R configuration .
Q. What purification strategies are recommended for isolating this compound from reaction byproducts?
Methodological Answer:
- Use silica gel chromatography with optimized solvent systems (e.g., ethyl acetate/hexane gradients) to separate polar hydroxyl-containing products from non-polar impurities .
- For scale-up, consider recrystallization in ethanol/water mixtures, leveraging the compound’s moderate solubility in polar aprotic solvents .
Advanced Research Questions
Q. How does the 4R stereochemistry influence the compound’s reactivity in peptide coupling or derivatization reactions?
Methodological Answer:
- The axial 4R-hydroxyl group creates steric hindrance, directing nucleophilic attacks (e.g., amidation) to the less hindered 2-ethyl ester. This selectivity is critical in synthesizing chiral proline analogs for peptide drugs .
- In Boc-protection reactions, the 4R configuration stabilizes transition states via hyperconjugation, as observed in tert-butyloxycarbonyl (Boc) derivatives .
Q. What computational and experimental approaches can resolve discrepancies between predicted and observed NMR chemical shifts?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR shifts. Compare results with experimental data, focusing on the 4R-hydroxyl proton (δ ~3.5–4.5 ppm) and ester carbonyls (δ ~170 ppm) .
- If discrepancies persist, reevaluate solvent effects (e.g., DMSO vs. CDCl3) or conformational dynamics using variable-temperature NMR .
Q. How can researchers address challenges in crystallizing this compound for X-ray analysis?
Methodological Answer:
- Optimize crystallization conditions by screening solvent combinations (e.g., dichloromethane/hexane) and employing slow evaporation techniques.
- For twinned or low-resolution crystals, use SHELXD for phase problem resolution and SHELXL for anisotropic refinement, adjusting parameters for high R-factor outliers .
Q. What mechanistic insights can be gained from studying the compound’s degradation under acidic or basic conditions?
Methodological Answer:
- Under acidic conditions, the benzyl ester undergoes hydrolysis faster than the ethyl ester due to increased electrophilicity. Monitor degradation via HPLC and identify products (e.g., free dicarboxylic acid) .
- In basic environments, the 4R-hydroxyl group may participate in intramolecular cyclization, forming oxazolidinone byproducts. Characterize intermediates using IR (C=O stretch at ~1750 cm⁻¹) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting melting point data reported for this compound in different studies?
Methodological Answer:
- Verify purity via HPLC or elemental analysis. Discrepancies may arise from polymorphic forms or residual solvents. For example, solvates (e.g., ethanol adducts) can lower observed melting points .
- Compare DSC thermograms to identify phase transitions or decomposition events not accounted for in literature values .
Q. What strategies validate the compound’s enantiopurity when chiral HPLC and optical rotation data conflict?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
